5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-14-11-12-19-17(22-14)13-20(26-19)21(24)23-16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCAUABPKOGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many drugs with structural similarity to dna bases such as adenine and guanine, especially antiviral and anticancer ones, are effective. Fused pyridine derivatives, like the compound , are frequently used in drug research.
Mode of Action
Fused pyridine derivatives have been reported to have various bioactivities, including kinase inhibitor properties. They can act as selective inhibitors of cdc-like kinases (CLKs), cyclin-dependent kinase (CDK2) inhibitors, and dk1, cdk2, Fyn, JNK3 kinase inhibitors.
Biochemical Pathways
Fused pyridine derivatives have been found to have a wide range of bioactivities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring fused to a pyridine ring, along with a carboxamide group and a phenoxy substituent, which may influence its reactivity and biological interactions.
Chemical Structure
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₅N₂O₂ |
| Molecular Weight | 267.31 g/mol |
| InChI | InChI=1S/C16H15N2O2/c1-12-8-6-7-11(10-12)17-16(19)15-9-13(18)14-20-15/h6-11H,1-5H3,(H,18,19) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Antiviral Properties : The compound has been evaluated for its potential to inhibit viral replication.
- Anticancer Effects : Notably, it has shown promise in inhibiting the growth of certain cancer cell lines.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate signal transduction pathways.
- DNA Intercalation : Potential intercalation into DNA may affect gene expression and cellular proliferation.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines (e.g., HeLa and A375). The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM, suggesting its potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.
Study 3: Antiviral Properties
Another investigation focused on the antiviral activity against the influenza virus. The compound showed an EC50 value of approximately 15 µM, indicating moderate efficacy in inhibiting viral replication.
Data Table of Biological Activities
Comparison with Similar Compounds
Furopyridine Carboxamides
Compounds sharing the furopyridine backbone with carboxamide substitutions are prevalent in the evidence. Key examples include:
Key Observations :
- Substituent Impact : Fluorophenyl groups (common in ) likely improve target binding via π-π interactions. Trifluoroethyl or tert-butyl groups enhance metabolic stability and lipophilicity.
- Synthetic Efficiency : Yields for furopyridine carboxamides range from 80–84% using coupling or cross-coupling reactions .
1,4-Dihydropyridine Derivatives
describes 1,4-dihydropyridines (e.g., AZ331 and AZ257) with furyl, methoxyphenyl, and thioether substituents. However, their reduced aromaticity may decrease thermal stability compared to furopyridines .
Pyrido-Furopyrimidines
highlights pyrido[3',2':4,5]furo[3,2-d]pyrimidines synthesized via microwave irradiation. These angularly fused systems exhibit anticancer activity, suggesting that the furopyridine core’s expansion into pyrimidine rings can enhance bioactivity. The target compound lacks such fusion but retains the carboxamide motif, which could be critical for target engagement .
Pyridine Carboxamides
describes 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide, a pyridine-based analogue. While lacking the fused furan ring, its carboxamide and halogenated aryl groups mirror the target compound’s design, emphasizing the role of carboxamides in pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
